2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene
Overview
Description
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene typically involves the bromination of a precursor compound, followed by the introduction of the fluoro and methoxy groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The subsequent steps include fluorination and methoxylation under controlled conditions to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propene chain may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-5-methoxyphenyl)methanol
- 2-Bromo-3-fluoro-5-methoxyphenyl)(morpholino)methanone
- 2-Bromo-3-fluoro-5-methoxyphenyl)(methyl)sulfane
Comparison: Compared to these similar compounds, 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts distinct reactivity and potential applications. The combination of bromine, fluorine, and methoxy groups also contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDJLXHJSHQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=C)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222541 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-05-7 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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